6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of quinazoline derivatives. It is characterized by a fused bicyclic structure comprising a quinazoline ring system. The compound is notable for its potential pharmacological properties and has been the subject of various synthetic and biological studies.
6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione falls under the classification of heterocyclic compounds, specifically those containing nitrogen as part of their ring structure. It is categorized within the larger family of quinazoline derivatives which are known for their diverse biological activities.
The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:
The reaction conditions typically require careful control of temperature and pressure to optimize yield and purity. Techniques such as chromatography may be employed for purification after synthesis.
The molecular structure of 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione features a bicyclic framework with a methyl group at position 6 and two carbonyl (dione) groups at positions 2 and 4.
6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione can participate in various chemical reactions typical for diones:
Reactions are often facilitated by catalysts or specific solvents that enhance reactivity and selectivity.
The mechanism of action for 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione involves its interaction with biological targets such as enzymes or receptors:
Research indicates that compounds within this class exhibit potential anticancer and antimicrobial activities through these mechanisms.
6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
This compound exemplifies the versatility and significance of heterocyclic compounds in medicinal chemistry and organic synthesis.
Quinazoline, a fused bicyclic heterocycle comprising a benzene ring fused to a pyrimidine-2,4-dione moiety, has been a cornerstone of medicinal chemistry since Griess's initial synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline in 1869 [5]. The scaffold's true potential emerged in the latter half of the 20th century with the discovery of naturally occurring quinazoline alkaloids exhibiting diverse bioactivities. This intrinsic biological relevance spurred intensive synthetic efforts, culminating in numerous clinically approved drugs. Notable examples include the antihypertensive agent ketanserin (a 5-HT₂ receptor antagonist) [4] [7], the anticancer tyrosine kinase inhibitors gefitinib and erlotinib (targeting EGFR) [5], and the PARP inhibitor senaparib for solid tumors [7]. The quinazoline-2,4-dione core, specifically, is recognized as a privileged structure due to its ability to engage in multiple hydrogen-bonding interactions with biological targets, contributing to its presence in compounds like the aldose reductase inhibitor zenarestat and the AMPA/kainate receptor antagonist selurampanel [4] [7]. The structural versatility of the quinazoline ring allows for extensive derivatization at nearly every position, enabling fine-tuning of pharmacological properties and target selectivity, which underpins its sustained significance [5] [7].
While aromatic quinazolines dominate the clinical landscape, their partially saturated counterparts, 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-diones, have garnered increasing attention as distinct bioactive entities. Reduction of the fused benzene ring to a cyclohexane or cyclohexene system introduces significant conformational flexibility and alters the electronic profile. This saturation reduces planarity, potentially enhancing bioavailability and enabling interaction with different biological targets compared to fully aromatic quinazolines [6].
Table 1: Key Advantages of the Tetrahydroquinazoline Scaffold Compared to Aromatic Quinazoline
Property | Aromatic Quinazoline (e.g., Quinazoline-2,4-dione) | Tetrahydroquinazoline-2,4(1H,3H)-dione | Potential Biological Impact |
---|---|---|---|
Planarity | Highly planar | Non-planar (chair/twist-boat conformations) | Access to different binding pockets; improved solubility |
Electron Density | Delocalized π-system across both rings | Localized π-system in pyrimidine dione | Altered H-bonding acceptor strength; redox properties |
Stereochemistry | Achiral (planar) | Potential chiral centers (e.g., C6, C6a) | Enantioselective interactions with chiral biological targets |
Lipophilicity (log P) | Generally higher | Generally lower (dependent on substitution) | Improved membrane permeability or reduced metabolism |
Evidence supporting the bioactivity of the tetrahydroquinazoline core is growing. For instance, derivatives like 1-(arylmethyl)-5,6,7,8-tetrahydroquinazoline-2,4-diones have been explored as inhibitors of poly(ADP-ribose) polymerase (PARP), relevant in cancer therapy [3]. Hybrid molecules incorporating the tetrahydroquinazoline moiety linked to triazole rings, such as N1-[(1H-1,2,3-triazol-4-yl)methyl]quinazoline-2,4-dione hybrids, demonstrate potent antiviral activity against Respiratory Syncytial Virus (RSV) (EC₅₀ values as low as 0.5-0.6 μM) [4]. Furthermore, chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives (structurally analogous to tetrahydroquinazolines) exhibit significant antiproliferative activity against various cancer cell lines (e.g., A2780 ovarian carcinoma with IC₅₀ values reaching ~16 μM), often acting through mechanisms involving induction of mitochondrial dysfunction and ROS production [6]. These findings underscore the tetrahydroquinazoline scaffold as a promising, albeit less explored, platform for developing novel therapeutic agents with potentially distinct mechanisms compared to their aromatic congeners.
The introduction of a methyl group at the C6 position of the 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione scaffold represents a strategic modification with significant structural and electronic consequences:
Steric Influence & Conformational Control: The 6-methyl group introduces a defined steric bulk projecting equatorially or axially from the saturated ring (typically cyclohexane-like). This substituent can preferentially lock the ring into specific conformations (e.g., chair with methyl equatorial), thereby presenting the fused pyrimidine-2,4-dione pharmacophore and other substituents in a spatially defined manner. This conformational bias can significantly enhance binding affinity and selectivity for target proteins by reducing the entropic penalty associated with binding flexible molecules [6]. The methyl group also sterically shields the adjacent C6a position, potentially influencing reactivity at that site.
Electronic Effects: While primarily a weak electron-donating group (+I effect), the methyl substituent indirectly modulates the electronic properties of the pyrimidine-2,4-dione ring. By altering the electron density distribution within the saturated ring, it can subtly influence the hydrogen-bond accepting ability of the carbonyl groups at positions 2 and 4 and the acidity of the N1 and N3 protons. This modulation can fine-tune interactions with key amino acid residues in the binding pocket (e.g., backbone NH groups forming H-bonds with C2=O/C4=O, or acidic residues interacting with N-H groups) [1] [3].
Lipophilicity Modulation: The addition of a methyl group increases the overall lipophilicity (log P) of the molecule compared to the unsubstituted parent compound. This increase can improve passive membrane permeability, potentially enhancing cellular uptake and bioavailability. However, the magnitude of this effect is relatively small compared to larger alkyl or aryl substituents, offering a balance between permeability and aqueous solubility [1].
Synthetic Handle: The methyl group can serve as a point for further chemical elaboration through reactions like benzylic oxidation (to alcohol or aldehyde) or radical halogenation, providing a route to diversify the scaffold for structure-activity relationship (SAR) studies [3].
Table 2: Impact of C6 Substitution on Tetrahydroquinazoline Properties
Substituent (R) at C6 | Key Structural/Electronic Influence | Potential Biological Consequence |
---|---|---|
H (Unsubstituted) | Maximum flexibility; lower lipophilicity | Broader conformational sampling; potentially lower membrane uptake |
CH₃ (6-Methyl) | Moderate steric bulk; weak +I effect; slight ↑ lipophilicity | Conformational control; fine-tuned H-bonding; improved permeability |
Aryl/Alkyl (Larger) | Significant steric bulk/shielding; stronger electronic effects; ↑↑ lipophilicity | High target selectivity potential; risk of solubility/metabolism issues |
The specific compound 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (CAS# 104829-76-7, Molecular Formula: C₉H₁₂N₂O₂, MW: 180.20 g/mol, SMILES: O=C(N1)NC2=C(CC(C)CC2)C1=O) [1] embodies this rationale. Its synthesis and availability, though noted as requiring cold-chain transportation and sometimes being temporarily out of stock [1], highlight it as a defined chemical entity for investigating the effects of C6 methylation within this pharmaceutically relevant scaffold. Preliminary exploration in patents, such as those covering 1-(arylmethyl) substituted derivatives, suggests the 6-methyl variant is a viable component in libraries designed to probe PARP inhibition or other anticancer mechanisms [3], leveraging the combined effects of saturation and strategic alkyl substitution.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1